molecular formula C7H15NO B1440743 3-Butoxyazetidine CAS No. 1220028-03-4

3-Butoxyazetidine

Cat. No.: B1440743
CAS No.: 1220028-03-4
M. Wt: 129.2 g/mol
InChI Key: XOQLHGDEBDNAFS-UHFFFAOYSA-N
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Description

3-Butoxyazetidine is a four-membered heterocyclic compound containing a nitrogen atom It is part of the azetidine family, known for their significant ring strain and unique reactivity

Scientific Research Applications

3-Butoxyazetidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Safety and Hazards

The safety data sheet for 3-Butoxyazetidine indicates that it may pose certain hazards. The hazard statements include H226 (flammable liquid and vapor), H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) .

Future Directions

While specific future directions for 3-Butoxyazetidine are not mentioned in the search results, azetidines as a class of compounds have seen recent developments in their synthesis, reactivity, and application . These advancements suggest potential future research directions in the field of azetidine chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxyazetidine typically involves the reaction of azetidine with butanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by the addition of butanol to form the butoxy derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxyazetidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or halides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines.

Mechanism of Action

The mechanism of action of 3-Butoxyazetidine involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

    Azetidine: The parent compound, which is less substituted.

    3-Methoxyazetidine: Similar structure but with a methoxy group instead of a butoxy group.

    3-Ethoxyazetidine: Contains an ethoxy group instead of a butoxy group.

Uniqueness: 3-Butoxyazetidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

3-butoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQLHGDEBDNAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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